2-[2-Methyl-5-(propan-2-yl)phenoxy]-2-phenylacetic acid
Overview
Description
“2-[2-Methyl-5-(propan-2-yl)phenoxy]-2-phenylacetic acid” is a chemical compound with the molecular formula C13H18O3 and a molecular weight of 222.28 . It is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, one method involves the hydrolysis of a compound to yield the corresponding phenoxy acid, which is then coupled with another compound in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .Molecular Structure Analysis
The molecular structure of similar compounds has been studied . For example, in one study, the complete molecule of a similar compound was generated by a crystallographic inversion center . The dihedral angle between the rings in the molecule was found to be 5.73 (10)° .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[2-Methyl-5-(propan-2-yl)phenoxy]-2-phenylacetic acid” include a predicted melting point of 103.89° C, a predicted boiling point of 331.4° C at 760 mmHg, a predicted density of 1.1 g/cm3, and a predicted refractive index of n20D 1.52 .Scientific Research Applications
Synthesis and Chemical Properties
- Studies have demonstrated the synthesis of various phenylacetic acid derivatives, including derivatives of 2-[2-Methyl-5-(propan-2-yl)phenoxy]-2-phenylacetic acid. For example, the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid was reported, providing insight into the chemical properties and potential applications of these compounds (Zhang Dan-shen, 2009).
Biological and Pharmacological Activities
- Phenoxybenzoylphenyl acetic acids, including derivatives similar to 2-[2-Methyl-5-(propan-2-yl)phenoxy]-2-phenylacetic acid, have been studied for their inhibition of steroid 5alpha-reductase isozymes, showing potential for therapeutic applications (Ola I A Salem et al., 2006).
Environmental and Agricultural Applications
- The compound's class, specifically the phenoxy herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D), has been utilized extensively for weed and brush control in agriculture and forestry. This highlights the environmental significance of such compounds (L. Norris, 1981).
Herbicidal and Growth-Regulating Activities
- Phenylacetic acids, including compounds structurally similar to 2-[2-Methyl-5-(propan-2-yl)phenoxy]-2-phenylacetic acid, have been researched for their herbicidal and plant growth-regulating activities. This includes understanding the influence of different ring substituents on these activities, which can be essential for agricultural applications (Mary B. Pybus et al., 1958).
Spectroscopic Analysis and Metabolism
- Spectroscopic studies have been conducted on derivatives of phenylacetic acids, including phenoxyacetic acid, to understand their biotransformation and metabolic pathways. This is crucial for comprehending their behavior in biological systems (R. Neidlein et al., 1990).
properties
IUPAC Name |
2-(2-methyl-5-propan-2-ylphenoxy)-2-phenylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-12(2)15-10-9-13(3)16(11-15)21-17(18(19)20)14-7-5-4-6-8-14/h4-12,17H,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYACYRFQMPYCCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OC(C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Methyl-5-(propan-2-yl)phenoxy]-2-phenylacetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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